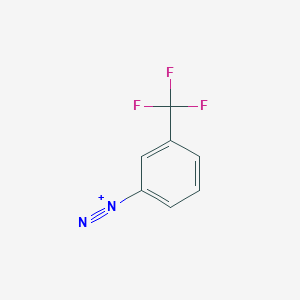

3-(Trifluoromethyl)benzene-1-diazonium

Description

General Overview of Arenediazonium Chemistry

Arenediazonium salts are a class of organic compounds characterized by the presence of a diazonium group (–N₂⁺) attached to an aryl system. fiveable.melumenlearning.com Formed through the reaction of an aromatic amine with nitrous acid, typically at low temperatures (0–5°C), these salts are pivotal intermediates in the synthesis of a wide array of aromatic compounds. libretexts.orgpressbooks.pub The diazonium group is an excellent leaving group, readily replaced by a variety of nucleophiles, leading to the formation of diverse functionalized arenes. chemistrysteps.com This reactivity is the basis for numerous named reactions in organic chemistry, including the Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions. masterorganicchemistry.comacs.org

The versatility of arenediazonium salts stems from their ability to undergo two main types of reactions: substitution and coupling. In substitution reactions, the diazonium group is replaced by a nucleophile, such as a halide, cyanide, hydroxyl, or hydrogen atom, with the evolution of nitrogen gas. libretexts.orglibretexts.org These transformations are often facilitated by the use of copper(I) salts, in what are known as Sandmeyer reactions. libretexts.orgpressbooks.pub Coupling reactions, on the other hand, involve the retention of the nitrogen atoms, which act as a bridge between two aromatic rings, forming azo compounds. pressbooks.publibretexts.org These azo compounds are often intensely colored and find extensive use as dyes. pressbooks.publibretexts.org

Significance of the Trifluoromethyl Group in Modern Synthetic Chemistry

The trifluoromethyl (–CF₃) group has emerged as a crucial substituent in modern synthetic chemistry, particularly in the design of pharmaceuticals and agrochemicals. mdpi.comhovione.comnih.gov Its unique electronic and steric properties can significantly influence the physicochemical and biological characteristics of a molecule. nih.gov The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can impact a molecule's acidity, basicity, and reactivity. wikipedia.org

Historical Development of Trifluoromethylated Aryl Diazonium Chemistry

The development of trifluoromethylated aryl diazonium chemistry is intrinsically linked to the broader advancements in both diazonium salt chemistry and organofluorine chemistry. While the foundational Sandmeyer reaction was discovered in 1884, its application to trifluoromethyl-substituted anilines to generate the corresponding diazonium salts and their subsequent transformations is a more recent development. acs.org

Early methods for introducing a trifluoromethyl group into an aromatic ring were often harsh and lacked general applicability. The advent of milder and more versatile trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF₃), has significantly expanded the synthetic utility of these compounds. rsc.org In recent years, there has been a renewed interest in the use of aryl diazonium salts in various catalytic cross-coupling and C-H bond functionalization reactions. acs.org This has led to the development of novel methods for the trifluoromethylation of arenes via their diazonium salt precursors. For instance, silver-mediated trifluoromethylation of aryldiazonium salts has been reported as an effective method for converting an amino group into a trifluoromethyl group. thieme-connect.comresearchgate.netacs.org Furthermore, photoredox-catalyzed and copper-mediated trifluoromethoxylation of arenediazonium salts has also been developed. discoveroakwoodchemical.com These advancements highlight the ongoing evolution of trifluoromethylated aryl diazonium chemistry, providing synthetic chemists with powerful tools for the construction of complex fluorinated molecules.

Scope and Organization of the Research Outline

This article provides a focused examination of the chemical compound "3-(Trifluoromethyl)benzene-1-diazonium." The subsequent sections will delve into the synthesis, chemical properties, and key reactions of this specific trifluoromethylated aryl diazonium salt. The content is structured to provide a comprehensive understanding of its role as a versatile intermediate in organic synthesis.

The following sections will cover:

Synthesis of this compound: This section will detail the common synthetic routes to this compound, including the diazotization of 3-(trifluoromethyl)aniline (B124266).

Physicochemical Properties: A discussion of the stability and spectroscopic data of this compound will be presented.

Reactions of this compound: This section will explore the utility of this compound in various synthetic transformations, including Sandmeyer-type reactions, Meerwein arylations, and Gomberg-Bachmann reactions.

By focusing solely on this compound, this article aims to provide a detailed and scientifically accurate resource for researchers and students interested in the specific applications of this important chemical intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzenediazonium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4H/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGLIAXPNCFRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+]#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505247 | |

| Record name | 3-(Trifluoromethyl)benzene-1-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35665-28-2 | |

| Record name | 3-(Trifluoromethyl)benzene-1-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 Trifluoromethyl Benzene 1 Diazonium

Classical Diazotization Protocols

Classical methods for the synthesis of aryl diazonium salts, including 3-(trifluoromethyl)benzene-1-diazonium, have been well-established for over a century. These protocols are typically performed in aqueous acidic media under cold conditions.

The most common method for generating this compound is the diazotization of its corresponding primary aromatic amine, 3-(trifluoromethyl)aniline (B124266). byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.orgmychemblog.comchemicalnote.com The reaction is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures; therefore, the process is usually carried out at temperatures between 0 and 5°C to prevent decomposition. chemicalnote.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from protonated nitrous acid. byjus.comchemicalnote.com The amine, 3-(trifluoromethyl)aniline, then acts as a nucleophile, attacking the nitrosonium ion. chemicalnote.com A series of proton transfer steps and the elimination of a water molecule lead to the formation of the this compound cation. byjus.comchemicalnote.com

A typical laboratory procedure involves dissolving 3-(trifluoromethyl)aniline in an aqueous solution of a mineral acid, cooling the mixture in an ice bath, and then slowly adding an aqueous solution of sodium nitrite. google.com The presence of excess acid is crucial to prevent the newly formed diazonium salt from coupling with the unreacted parent amine. byjus.com

| Parameter | Condition | Purpose | Source(s) |

| Starting Material | 3-(Trifluoromethyl)aniline | Precursor aromatic amine | google.com |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Source of nitrous acid | organic-chemistry.orgmychemblog.com |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Generates nitrous acid in situ and stabilizes the diazonium salt | organic-chemistry.orgchemicalnote.com |

| Solvent | Water | Dissolves reactants | google.com |

| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt | chemicalnote.com |

This interactive table summarizes the typical reaction conditions for the classical diazotization of 3-(trifluoromethyl)aniline.

While diazonium chlorides and sulfates are useful in aqueous solutions for immediate subsequent reactions, they are often unstable and can be explosive if isolated as solids. masterorganicchemistry.comwikipedia.org To overcome this, counterion exchange strategies are employed to generate more stable and isolable diazonium salts. The most common and effective of these is the preparation of the tetrafluoroborate (B81430) (BF₄⁻) salt, a procedure known as the Balz-Schiemann reaction. masterorganicchemistry.comarkat-usa.org

This process involves treating the initially formed diazonium salt solution with tetrafluoroboric acid (HBF₄) or an aqueous solution of sodium tetrafluoroborate (NaBF₄). arkat-usa.orgwikipedia.org The addition of the tetrafluoroborate source results in a salt metathesis reaction, where the less stable chloride or sulfate (B86663) anion is replaced by the non-nucleophilic and poorly coordinating tetrafluoroborate anion. wikipedia.orgyoutube.com

The resulting this compound tetrafluoroborate is significantly more stable than its chloride counterpart and typically precipitates from the cold aqueous solution as a crystalline solid. wikipedia.orgorgsyn.org This solid can be isolated by filtration, washed, and dried, allowing for storage and use in subsequent reactions, particularly those requiring anhydrous conditions. masterorganicchemistry.comrsc.org The increased stability is attributed to the larger size and charge delocalization of the BF₄⁻ anion, which forms a more stable crystal lattice with the diazonium cation. wikipedia.org

| Reagent | Role | Outcome | Source(s) |

| Tetrafluoroboric Acid (HBF₄) | Source of BF₄⁻ anion | Precipitation of the stable diazonium tetrafluoroborate salt | masterorganicchemistry.comwikipedia.org |

| Sodium Tetrafluoroborate (NaBF₄) | Alternative source of BF₄⁻ anion | Precipitation of the stable diazonium tetrafluoroborate salt | arkat-usa.org |

| Nitrosyl Tetrafluoroborate (NOBF₄) | Diazotizing agent and BF₄⁻ source | Direct formation of the diazonium tetrafluoroborate from the amine in an organic solvent | google.com |

This interactive table outlines common reagents used in counterion exchange strategies to form aryl diazonium tetrafluoroborate salts.

Advanced Synthesis Approaches

To address the safety concerns and scalability limitations of classical diazotization protocols, advanced synthesis methods have been developed. These approaches offer better control over reaction parameters and can minimize the accumulation of hazardous intermediates.

Continuous flow chemistry has emerged as a powerful technique for the safe and efficient synthesis of aryl diazonium salts, including their tetrafluoroborate derivatives. arkat-usa.orgresearchgate.net In a flow system, small volumes of reactants are continuously mixed in a reactor coil or microreactor, and the reaction proceeds as the mixture flows through the system. nih.gov This methodology offers significant advantages for diazotization reactions. researchgate.net The small reactor volume minimizes the amount of potentially explosive diazonium salt present at any given time, drastically improving the safety profile of the process. nih.govnih.gov Furthermore, the high surface-area-to-volume ratio in flow reactors allows for superior temperature control, preventing dangerous temperature spikes from the exothermic diazotization reaction. researchgate.net

A typical flow synthesis of an aryldiazonium tetrafluoroborate involves pumping separate streams of the aryl amine (e.g., 3-(trifluoromethyl)aniline) in acid, a nitrite solution, and a tetrafluoroborate solution to a mixing point. arkat-usa.orgnih.gov The unstable diazonium chloride is generated and immediately reacts with the tetrafluoroborate to form the more stable salt, which can then be collected. arkat-usa.org This approach avoids the isolation of the less stable diazonium chloride intermediate and allows for rapid and high-yielding production. arkat-usa.orgresearchgate.net Studies have shown that yields from flow synthesis are often comparable to or better than traditional batch methods. arkat-usa.org

| Feature | Batch Synthesis | Continuous Flow Synthesis | Source(s) |

| Safety | Higher risk due to accumulation of unstable intermediates | Enhanced safety due to small reaction volumes and minimal intermediate accumulation | researchgate.netnih.gov |

| Heat Transfer | Less efficient, potential for localized hotspots | Highly efficient, precise temperature control | researchgate.net |

| Scalability | Challenging and hazardous to scale up | More easily and safely scalable by extending operation time | nih.gov |

| Yield | Variable | Often higher and more consistent | arkat-usa.org |

| Process | Stepwise isolation of intermediates may be required | In situ generation and consumption of intermediates | arkat-usa.orgresearchgate.net |

This interactive table provides a comparison between batch and continuous flow synthesis for aryl diazonium tetrafluoroborates.

While classical diazotization is performed in aqueous media, protocols have also been developed for conducting the reaction in organic solvents. thieme.com These "anhydrous" or organic phase techniques are particularly useful when the starting amine has poor solubility in aqueous acid or when the subsequent reaction requires non-aqueous conditions. google.com

In this approach, the aromatic amine is dissolved in an organic solvent such as methanol, ethanol (B145695), acetic acid, or dichloromethane (B109758). thieme.comgoogle.com The diazotizing agent is typically an ester of nitrous acid, most commonly isoamyl nitrite or tert-butyl nitrite, instead of sodium nitrite. thieme.comresearchgate.net An acid is still required to provide the necessary protonation, and this can be the solvent itself (e.g., acetic acid) or an added acid that is soluble in the organic medium. thieme.com The anion for the resulting diazonium salt is also supplied by a suitable additive. thieme.com For instance, reacting 3-(trifluoromethyl)aniline with isoamyl nitrite in an organic solvent saturated with hydrogen chloride would yield the diazonium chloride. researchgate.net Similarly, using nitrosonium tetrafluoroborate (NOBF₄) in an organic solvent like dichloromethane can directly convert the amine into the corresponding diazonium tetrafluoroborate salt. google.com

Iii. Reactivity Profiles and Mechanistic Investigations of 3 Trifluoromethyl Benzene 1 Diazonium

Sandmeyer-Type Transformations

The Sandmeyer reaction and its modern variations offer a powerful method for the conversion of aromatic amines, via their diazonium salts, into a diverse range of substituted arenes. wikipedia.org These reactions are particularly valuable as they provide synthetic routes that are often complementary to electrophilic aromatic substitution. wikipedia.org For 3-(trifluoromethyl)benzene-1-diazonium, these transformations are crucial for synthesizing key intermediates for pharmaceuticals and agrochemicals.

A significant advancement in the Sandmeyer reaction is the direct conversion of the diazonium group to a trifluoromethyl group, a transformation of high interest due to the unique properties the CF3 group imparts to molecules. ruhr-uni-bochum.deacs.org This "trifluoromethylating Sandmeyer reaction" provides a direct route from readily available aromatic amines to valuable benzotrifluoride (B45747) derivatives. researchgate.net

Copper-mediated methods are the cornerstone of Sandmeyer-type trifluoromethylation. nih.gov These protocols typically involve the reaction of the diazonium salt with a copper(I)-trifluoromethyl complex (CuCF3). This key reagent can be generated from various sources, including the Ruppert-Prakash reagent (TMSCF3) in the presence of a copper salt, or from fluoroform (HCF3). organic-chemistry.orgdicp.ac.cn Another effective trifluoromethyl source is sodium triflinate (CF3SO2Na), also known as the Langlois' reagent, which is used with a copper catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). nih.govbeilstein-journals.org

The reaction conditions are generally mild, and the transformation tolerates a wide range of functional groups on the aromatic ring. organic-chemistry.org The process can be conducted as a two-step sequence, where the diazonium salt is pre-formed and isolated, or as a more convenient one-pot procedure that combines the diazotization of the parent aniline (B41778) with the subsequent copper-mediated trifluoromethylation. organic-chemistry.orgbeilstein-journals.org

| CF3 Source | Copper Source/Catalyst | Typical Conditions | Product | Yield Range |

|---|---|---|---|---|

| TMSCF3 | CuSCN / Cs2CO3 | MeCN, Room Temp | 1,3-Bis(trifluoromethyl)benzene | 40-98% nih.gov |

| CF3SO2Na | CuCl | TBHP, H2O/DCM, Room Temp | 1,3-Bis(trifluoromethyl)benzene | Good nih.gov |

| CuCF3 (from HCF3) | Pre-formed CuCF3 | MeCN/H2O, 0°C | 1,3-Bis(trifluoromethyl)benzene | Moderate to Good beilstein-journals.org |

Silver-mediated trifluoromethylation has emerged as a valuable alternative to copper-based systems. nih.govacs.org These protocols utilize a trifluoromethylsilver reagent (AgCF3), which can be prepared from fluoroform or by reacting TMSCF3 with a silver salt like silver(I) fluoride (B91410). dicp.ac.cnnih.gov The reaction of this compound with AgCF3 proceeds under mild conditions, often at low temperatures, to afford 1,3-bis(trifluoromethyl)benzene. researchgate.net This method is considered a Sandmeyer-type variation and is compatible with a broad array of functional groups, including those sensitive to other conditions. nih.govresearchgate.net More recently, stable and well-defined trifluoromethylated argentate complexes, such as nBu4N+[Ag(CF3)2]-, have been developed from fluoroform, providing good to excellent yields in reactions with aryldiazonium salts. nih.gov

| Silver Reagent | Precursor/Starting Material | Typical Conditions | Product | Reported Outcome |

|---|---|---|---|---|

| AgCF3 | 3-(Trifluoromethyl)aniline (B124266) (via diazotization) | Low Temperature | 1,3-Bis(trifluoromethyl)benzene | Smooth conversion nih.govresearchgate.net |

| nBu4N+[Ag(CF3)2]- | This compound tetrafluoroborate (B81430) | Inert atmosphere | 1,3-Bis(trifluoromethyl)benzene | Good to excellent yields nih.gov |

The mechanism of Sandmeyer-type trifluoromethylation is widely understood to proceed through a radical pathway. acs.orgbeilstein-journals.org The process is initiated by a single-electron transfer (SET) from a low-valent metal species, typically a Cu(I) complex, to the aryldiazonium salt. nih.gov This reduction generates a diazo radical, which rapidly loses a molecule of dinitrogen gas (N2) to form a highly reactive aryl radical—in this case, the 3-(trifluoromethyl)phenyl radical. ruhr-uni-bochum.debeilstein-journals.org

This aryl radical then reacts with a higher-valent metal-CF3 complex (e.g., Cu(II)CF3) that was formed in the initial SET step. nih.gov The final step involves the transfer of the trifluoromethyl group to the aryl radical, yielding the product, 1,3-bis(trifluoromethyl)benzene, and regenerating the catalytically active Cu(I) species. nih.govbeilstein-journals.org This radical mechanism is analogous to the classical Sandmeyer halogenation reactions. nih.gov The involvement of radical intermediates has been supported by various mechanistic studies. beilstein-journals.org

The classic Sandmeyer reaction is a reliable method for introducing halogens onto an aromatic ring. wikipedia.org The conversion of this compound into the corresponding aryl halides is achieved by treatment with copper(I) halides (CuCl or CuBr). askfilo.com For the synthesis of 1-chloro-3-(trifluoromethyl)benzene and 1-bromo-3-(trifluoromethyl)benzene, the diazonium salt is reacted with a solution of copper(I) chloride in hydrochloric acid or copper(I) bromide in hydrobromic acid, respectively.

The synthesis of 1-iodo-3-(trifluoromethyl)benzene does not typically require a copper catalyst. uomustansiriyah.edu.iq Instead, the diazonium salt solution is treated with an aqueous solution of potassium iodide or sodium iodide, leading to the formation of the aryl iodide. uomustansiriyah.edu.iq This process is believed to involve the formation of triiodide, which facilitates the reaction.

| Target Halide | Reagent | Product | Typical Method |

|---|---|---|---|

| Chloride | CuCl / HCl | 1-Chloro-3-(trifluoromethyl)benzene | Reaction of the diazonium salt with CuCl askfilo.com |

| Bromide | CuBr / HBr | 1-Bromo-3-(trifluoromethyl)benzene | Reaction of the diazonium salt with CuBr google.com |

| Iodide | KI or NaI | 1-Iodo-3-(trifluoromethyl)benzene | Reaction of the diazonium salt with potassium iodide uomustansiriyah.edu.iq |

The Sandmeyer reaction framework can also be extended to the formation of C-N bonds, enabling the synthesis of benzonitriles and aryl azides.

The cyanation reaction involves treating this compound with copper(I) cyanide (CuCN). nbinno.com This provides a direct route to 3-(trifluoromethyl)benzonitrile, a valuable synthetic intermediate. Modern protocols have been developed that utilize catalytic amounts of copper, often with specific ligands to improve efficiency and yield. nih.govresearchgate.net

The synthesis of 1-azido-3-(trifluoromethyl)benzene (B1280787) is typically achieved by reacting the aqueous solution of the diazonium salt with sodium azide (B81097) (NaN3). researchgate.net This reaction usually proceeds smoothly at or below room temperature. The resulting aryl azide is a versatile precursor for the synthesis of amines via reduction or for use in click chemistry reactions. researchgate.net

| Functional Group | Reagent | Product | Reaction Type |

|---|---|---|---|

| Cyano (-CN) | CuCN | 3-(Trifluoromethyl)benzonitrile | Sandmeyer Cyanation nbinno.com |

| Azido (-N3) | NaN3 | 1-Azido-3-(trifluoromethyl)benzene | Diazonium salt azidation researchgate.net |

Formation of Carbon-Sulfur Bonds (Thiolation, Trifluoromethylthiolation)

The conversion of the diazonium group in this compound into a sulfur-containing moiety is a key transformation for synthesizing valuable organosulfur compounds. Sandmeyer-type reactions are particularly effective for this purpose, enabling both thiolation and trifluoromethylthiolation.

Thiolation: The Sandmeyer reaction can be adapted to introduce a thiol or thioether group. While not requiring a metal catalyst in all variations, copper(I) salts are commonly employed to facilitate the conversion of the diazonium salt to an aryl radical, which then reacts with a sulfur nucleophile. rsc.org This approach allows for the synthesis of aryl thioethers and related compounds, which are important in various fields of chemical synthesis. rsc.org

Trifluoromethylthiolation: A significant application is the Sandmeyer trifluoromethylthiolation, which introduces the trifluoromethylthio (SCF₃) group, a moiety of great interest in pharmaceutical and agrochemical development due to its unique electronic properties and high lipophilicity. rsc.org In a typical procedure, an aryldiazonium salt like this compound is reacted with a trifluoromethylating agent, such as (trimethylsilyl)trifluoromethyl (Me₃Si-CF₃ or the Ruppert-Prakash reagent), in the presence of a copper source like copper thiocyanate. rsc.orgnih.gov The reaction mechanism is believed to proceed through a copper-mediated single electron transfer to the diazonium salt, generating an aryl radical. This radical then reacts with a copper(II) intermediate to form the aryl trifluoromethyl thioether. rsc.org This method provides a direct route from aromatic amines to aryl trifluoromethyl thioethers via in situ or pre-formed diazonium salts. nih.gov

Below is a representative table of substrates for Sandmeyer trifluoromethylthiolation, illustrating the versatility of the reaction with various substituted anilines, which would be analogous to the reactivity of 3-(trifluoromethyl)aniline leading to the target diazonium salt.

| Starting Aniline Derivative | Product | Typical Yield |

|---|---|---|

| 4-Methoxyaniline | 1-Methoxy-4-(trifluoromethylthio)benzene | Good |

| 4-Chloroaniline | 1-Chloro-4-(trifluoromethylthio)benzene | Excellent |

| 3-Nitroaniline | 1-Nitro-3-(trifluoromethylthio)benzene | Moderate |

| Aniline | (Trifluoromethylthio)benzene | Good |

Formation of Carbon-Boron Bonds (Borylation)

The synthesis of arylboronates from diazonium salts is a powerful tool in organic chemistry, as these products are versatile intermediates, most notably for Suzuki-Miyaura cross-coupling reactions. This compound serves as an excellent substrate for these borylation reactions, often proceeding under mild conditions. Various catalytic systems have been developed, including those based on zinc, manganese, and photoredox catalysis, which tolerate electron-withdrawing groups like the trifluoromethyl substituent. byjus.comacs.orgwikipedia.org

A convenient and general method involves a zinc-catalyzed borylation using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. byjus.com This approach is advantageous as it often requires no additional ligands or bases and proceeds under mild conditions (e.g., 40 °C in methanol). The reaction is compatible with a wide array of functional groups, including the trifluoromethyl group, providing the corresponding arylboronates in moderate to excellent yields. byjus.com

The proposed mechanism for the zinc-catalyzed reaction involves the initial reaction of the aryldiazonium salt with the solvent (methanol) to form a diazo ether intermediate. This unstable intermediate then decomposes, assisted by the zinc catalyst, to form an aryl radical. This radical is subsequently trapped by bis(pinacolato)diboron to yield the final arylboronate product. byjus.com

| Catalyst System | Boron Source | Key Features | Relevance to 3-(CF₃)C₆H₄N₂⁺ |

|---|---|---|---|

| Zn(ClO₄)₂ | Bis(pinacolato)diboron (B₂pin₂) | Mild conditions, ligand-free, tolerates various functional groups. | Electron-withdrawing groups are well-tolerated, suggesting good yields. byjus.com |

| Manganese-mediated | Bis(pinacolato)diboron (B₂pin₂) | Can be performed under photochemical conditions. | Offers a versatile synthetic methodology for boronate ester synthesis. acs.org |

| Carbon Dots (Photocatalyst) | Bis(pinacolato)diboron (B₂pin₂) | Green chemistry approach, performed in water under light. | Tolerates both electron-donating and electron-withdrawing groups. wikipedia.org |

Formation of Carbon-Phosphorous Bonds (Phosphorylation)

The formation of a carbon-phosphorus bond via diazonium salts provides access to arylphosphonates, which are important in medicinal chemistry and materials science. While the Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with H-phosphonates, is a well-established method, direct phosphorylation of aryldiazonium salts offers a complementary route. chimia.chnih.gov

Reactions involving this compound and phosphorus nucleophiles can be facilitated by various catalytic methods, including dual gold and photoredox catalysis for the P-arylation with H-phosphonates. organic-chemistry.org These modern synthetic methods allow the reaction to proceed under mild conditions. The general transformation involves the generation of an aryl radical from the diazonium salt, which then couples with the phosphorus-containing reagent to form the C-P bond.

| Reaction Type | Phosphorus Source | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Sandmeyer-type Phosphorylation | H-phosphonates | Dual Gold/Photoredox | Arylphosphonates organic-chemistry.org |

| Radical Coupling | Triphenyl phosphite | Salicylic acid | Diphenyl arylphosphonates |

| Visible-light mediated | Phosphites | Base | Arylphosphonates |

Balz-Schiemann Reaction and Fluorination Strategies

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry and the primary method for converting arylamines, via their diazonium salts, into aryl fluorides. acs.orgvedantu.com The this compound cation is a typical substrate for this transformation, leading to the formation of 1-fluoro-3-(trifluoromethyl)benzene. nist.gov

Fluorodeaminative Dediazonation Pathways

The classical Balz-Schiemann reaction involves two main steps: the diazotization of an aromatic amine (like 3-(trifluoromethyl)aniline) in the presence of fluoroboric acid (HBF₄) to precipitate the relatively stable aryldiazonium tetrafluoroborate salt, followed by the thermal decomposition of this isolated salt. byjus.comscientificupdate.com The heat-induced decomposition, or fluorodeaminative dediazonation, results in the extrusion of nitrogen gas and the formation of the aryl fluoride and boron trifluoride. byjus.com

The reaction generally proceeds via an Sₙ1-type mechanism. nih.govacs.org Modifications to the traditional high-temperature thermal decomposition have been developed to improve safety and yield. These include photochemical decomposition, which can often be performed under milder conditions, and conducting the reaction in various solvents, such as low- or non-polar solvents like chlorobenzene (B131634) or hexane, which can enhance the conversion at lower temperatures. nih.govacs.orgscientificupdate.com Continuous flow processes have also been developed to mitigate the hazards associated with the accumulation of potentially explosive diazonium salts. scientificupdate.com

Influence of Counterions on Reaction Outcomes (e.g., Hexafluorophosphates, Hexafluoroantimonates)

While tetrafluoroborate (BF₄⁻) is the classic counterion used in the Balz-Schiemann reaction, other complex fluoride anions can also be employed, sometimes with improved outcomes. The use of hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) as counterions has been shown to increase the yield of the resulting aryl fluoride for certain substrates. byjus.comwikipedia.org

The choice of counterion influences the stability of the diazonium salt and the conditions required for its decomposition. For example, thermolysis of arenediazonium hexafluoroantimonates bearing electron-withdrawing substituents can give substantially better yields of the corresponding fluoro-compounds compared to salts with other complex fluoro-acids. researchgate.net Similarly, diazonium hexafluorophosphate (B91526) salts are viable substrates for thermal decomposition to generate aryl fluorides. researchgate.net The improved yields are attributed to the nucleophilicity of the fluoride delivered from these heavier "ate" anions during the decomposition step. scientificupdate.com

| Counterion | Formula | Typical Use | Reported Advantages |

|---|---|---|---|

| Tetrafluoroborate | BF₄⁻ | Classic Balz-Schiemann reaction. byjus.com | Forms relatively stable, isolable diazonium salts. scientificupdate.com |

| Hexafluorophosphate | PF₆⁻ | Alternative to BF₄⁻. byjus.comwikipedia.org | Can improve yields for some substrates. byjus.com |

| Hexafluoroantimonate | SbF₆⁻ | Alternative to BF₄⁻. byjus.comwikipedia.org | Can improve yields, especially for substrates with electron-withdrawing groups. researchgate.net |

Proposed Cationic Intermediates in Fluorination

The mechanism of the Balz-Schiemann reaction is generally accepted to proceed through a heterolytic cleavage of the C-N bond, forming a highly reactive aryl cation intermediate. nih.govacs.orgvedantu.com This Sₙ1 pathway is supported by kinetic studies showing that the decomposition of diazonium salts follows first-order kinetics. scientificupdate.com Upon loss of dinitrogen (N₂), the resulting 3-(trifluoromethyl)phenyl cation is rapidly trapped by a fluoride ion from the counterion (e.g., BF₄⁻) to form the final product, 1-fluoro-3-(trifluoromethyl)benzene.

Further mechanistic studies, particularly on the photochemical decomposition of diazonium salts, have distinguished between singlet and triplet states of the aryl cation intermediate. rsc.orgnih.gov Direct photolysis of many aryldiazonium salts leads to the formation of a singlet aryl cation, which readily reacts with nucleophiles present in the medium. nih.gov However, for substrates with certain substituents, intersystem crossing can compete with or dominate the fragmentation, leading to the formation of a triplet aryl cation. rsc.orgnih.gov The triplet cation exhibits different reactivity, often being trapped by π nucleophiles or undergoing reduction. rsc.orgnih.gov This distinction is crucial for understanding the product distribution in photochemical variants of the fluorination reaction.

Cross-Coupling Reactions Involving Arenediazonium Salts

Arenediazonium salts, including this compound, have emerged as highly effective electrophiles in transition metal-catalyzed cross-coupling reactions. Their high reactivity allows for transformations to occur under mild conditions, often at room temperature, and they represent a valuable alternative to traditionally used aryl halides and triflates. nih.gov A significant advantage of using arenediazonium salts is that many coupling reactions can proceed without the need for a base, which broadens the functional group tolerance of these methods. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. rsc.orgscispace.com this compound serves as a potent coupling partner in these reactions, driven by the facile oxidative addition to a Pd(0) center and the irreversible loss of dinitrogen gas.

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an organoboron reagent with an organic halide or triflate. Arenediazonium salts are excellent substrates for this transformation. The reaction of this compound tetrafluoroborate with various arylboronic acids or their corresponding potassium aryltrifluoroborate salts can be achieved using a palladium catalyst, such as Pd/C or Pd(OAc)₂, typically in an alcoholic solvent like methanol. nih.govresearchgate.net These reactions are often very fast and proceed under mild, base-free conditions, which is a distinct advantage over couplings involving aryl halides. nih.govresearchgate.net The trifluoromethyl group is well-tolerated in these protocols, leading to the formation of trifluoromethyl-substituted biaryls, which are important motifs in medicinal chemistry and materials science. nih.gov

| Arenediazonium Salt | Boron Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzenediazonium tetrafluoroborate | Potassium phenyltrifluoroborate | Pd/C | Methanol | 95 | nih.gov |

| 4-Bromobenzenediazonium tetrafluoroborate | Potassium phenyltrifluoroborate | Pd/C | Methanol | 91 | nih.gov |

| Benzenediazonium (B1195382) tetrafluoroborate | Potassium 4-methylphenyltrifluoroborate | Pd/C | Methanol | 85 | nih.gov |

The Stille reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide. Arenediazonium salts can also be employed as the electrophilic partner in this reaction. The coupling of this compound with various organostannanes in the presence of a palladium catalyst provides a direct route to trifluoromethyl-substituted biaryls, styrenes, and other coupled products. youtube.com Organostannanes are known for their stability and tolerance of a wide array of functional groups, making the Stille coupling a versatile tool. youtube.com The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The use of an arenediazonium salt facilitates the initial oxidative addition step, often allowing the reaction to proceed under milder conditions than those required for less reactive aryl chlorides or bromides. Research has demonstrated the successful synthesis of compounds like 2-(Trifluoromethyl)-3′-(dimethylamino)-1,1′-biphenyl using Stille methodology, highlighting the compatibility of the trifluoromethyl group in this coupling. jst.go.jp

Beyond the Suzuki and Stille reactions, this compound is a competent electrophile in other palladium-catalyzed transformations.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org Arenediazonium salts are highly effective substrates in Heck-type reactions, often providing higher reactivity and allowing for milder reaction conditions compared to aryl halides. mdpi.com The reaction between this compound and various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) yields the corresponding trifluoromethyl-substituted stilbenes or cinnamates. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides/triflates and amines. wikipedia.orgorganic-chemistry.org While aryl halides are the most common electrophiles, the high reactivity of arenediazonium salts suggests their potential as substrates in analogous C-N bond-forming reactions. The development of catalyst systems capable of coupling arenediazonium salts with amines would provide a rapid and efficient route to trifluoromethyl-substituted anilines and their derivatives. thieme-connect.com This remains an area of ongoing research interest.

Copper catalysts offer a cost-effective and less toxic alternative to palladium for mediating cross-coupling reactions. The classic Sandmeyer reaction, which involves the transformation of an arenediazonium salt to an aryl halide or cyanide using a copper(I) salt, is a prime example of copper's utility. youtube.com Modern advancements have expanded the scope of copper-catalyzed reactions with diazonium salts significantly.

For instance, copper-catalyzed Sandmeyer-type trifluoromethylation reactions have been developed, where an arenediazonium salt is treated with a trifluoromethyl source (like TMSCF₃) in the presence of a copper catalyst to yield the corresponding trifluoromethylated arene. nih.gov The mechanism is believed to involve single-electron transfer from a Cu(I) species to the diazonium salt, generating an aryl radical that then combines with a Cu(II)-CF₃ complex. nih.gov Furthermore, copper can catalyze multi-component reactions. A notable example is the three-component reaction of aryldiazonium salts, fluorinated diazo reagents, and nitriles to construct trifluoromethylated N-aryl-1,2,4-triazoles, showcasing a sophisticated annulation strategy. researchgate.netnih.gov

| Reaction Type | Arenediazonium Salt | Reagent(s) | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Sandmeyer Trifluoromethylation | General Ar-N₂⁺ | TMSCF₃ | Cu(I) salt | Ar-CF₃ | nih.gov |

| [1+2+2] Annulation | 4-Methoxyphenyl-diazonium | CF₃CHN₂, Acetonitrile | Cu(I) | Trifluoromethylated N-aryl-1,2,4-triazole | researchgate.net |

| Chlorination | General Ar-N₂⁺ | - | CuCl | Ar-Cl | youtube.com |

| Cyanation | General Ar-N₂⁺ | - | CuCN | Ar-CN | youtube.com |

Driven by the desire for more sustainable and economical catalytic systems, iron and cobalt have garnered significant interest as alternatives to precious metals like palladium.

Iron-Catalyzed Reactions: Iron is an abundant, inexpensive, and environmentally benign metal. Iron salts, such as FeCl₂, have been shown to effectively catalyze the cross-coupling of arenediazonium salts with various nucleophiles. For example, an iron-catalyzed reaction between arenediazonium salts and dialkyl azodicarboxylates has been developed to synthesize N-aryl hydrazide derivatives, representing a novel C-N bond formation. rsc.org The reaction proceeds under mild conditions (25 °C in DMSO) and tolerates a range of functional groups, demonstrating the potential of iron catalysis in this field. rsc.org

Cobalt-Catalyzed Reactions: Cobalt-based catalysts have also emerged as powerful tools in cross-coupling chemistry, often exhibiting unique reactivity compared to palladium and nickel. rsc.orgrsc.org While much of the research has focused on the coupling of organic halides, the known electrophilicity of arenediazonium salts makes them promising candidates for cobalt-catalyzed processes. organic-chemistry.org The typical mechanism for cobalt-catalyzed cross-couplings may involve the formation of a low-valent cobalt species that can engage in single-electron transfer (SET) or oxidative addition pathways. The application of this compound in such systems is a promising and developing area of research that could lead to novel and sustainable methods for the synthesis of complex organic molecules.

Gold-Catalyzed Processes

The reactivity of this compound has been harnessed in sophisticated gold-catalyzed transformations, particularly in dual catalytic systems that merge gold catalysis with other activation modes like photoredox catalysis. semanticscholar.orgresearchgate.netrsc.org These methods enable C-H bond functionalization under mild conditions, expanding the toolkit for constructing complex molecular architectures. rsc.orgnih.gov

A notable application is the dual gold/photoredox-catalyzed C(sp)-H arylation of terminal alkynes. semanticscholar.orgresearchgate.net In this process, a gold(I) complex catalyzes the C-H activation of the alkyne, while a photoredox catalyst, such as Ru(bpy)32, facilitates the reduction of the diazonium salt to generate the corresponding aryl radical upon visible light irradiation. semanticscholar.orgresearchgate.net This aryl radical is then intercepted by the gold catalyst, leading to a Au(III) intermediate which subsequently undergoes reductive elimination to furnish the arylated alkyne product and regenerate the Au(I) catalyst. nih.govnih.gov This dual catalytic cycle allows for the formation of C-C bonds under exceptionally mild, base-free conditions. semanticscholar.orgrsc.org The reaction demonstrates broad functional group tolerance, a significant advantage over many traditional cross-coupling methods. researchgate.net For instance, substrates containing halogens, which are often incompatible with low-valent palladium catalysts, are well-tolerated in this gold-catalyzed system. researchgate.net

Research has demonstrated that a variety of terminal alkynes, both aliphatic and aromatic, can be successfully coupled with substituted benzenediazonium salts, including the 3-(trifluoromethyl)phenyl moiety. semanticscholar.orgresearchgate.net The trifluoromethyl group is a valuable substituent in medicinal chemistry, and this methodology provides a direct route to install this group onto alkyne scaffolds.

| Alkyne Substrate | Diazonium Salt | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | 4-(Ethoxycarbonyl)benzenediazonium tetrafluoroborate | ((p-MeO)C6H4)3PAuCl / Ru(bpy)32 | 1-(Ethoxycarbonyl)-4-(phenylethynyl)benzene | 81 | semanticscholar.org |

| 1-Octyne | 4-(Ethoxycarbonyl)benzenediazonium tetrafluoroborate | ((p-MeO)C6H4)3PAuCl / Ru(bpy)32 | Ethyl 4-(oct-1-yn-1-yl)benzoate | 75 | researchgate.net |

| 4-Bromophenylacetylene | 4-(Ethoxycarbonyl)benzenediazonium tetrafluoroborate | ((p-MeO)C6H4)3PAuCl / Ru(bpy)32 | Ethyl 4-((4-bromophenyl)ethynyl)benzoate | 72 | researchgate.net |

| Phenylacetylene | 4-Bromobenzenediazonium tetrafluoroborate | ((p-MeO)C6H4)3PAuCl / Ru(bpy)32 | 1-Bromo-4-(phenylethynyl)benzene | 75 | researchgate.net |

Meerwein Arylation Variants

The Meerwein arylation is a classic organic reaction that utilizes an aryl diazonium salt to arylate an electron-deficient alkene, typically catalyzed by a copper salt. wikipedia.org The reaction proceeds via a radical mechanism where the diazonium salt is reduced to an aryl radical, which then adds to the alkene. wikipedia.orgacs.org this compound is a competent substrate for this transformation, allowing for the introduction of the 3-(trifluoromethyl)phenyl group into various unsaturated systems.

Modern variants of the Meerwein arylation have been developed to improve the efficiency, scope, and environmental friendliness of the reaction. One significant advancement is the use of photoredox catalysis, which allows the reaction to proceed under mild conditions using visible light. bris.ac.uknih.gov In a photoredox-catalyzed Meerwein addition, a photocatalyst absorbs visible light and initiates a single-electron transfer to the diazonium salt, generating the aryl radical without the need for stoichiometric metal salts. bris.ac.uk This approach has been successfully applied to the intermolecular amino-arylation of alkenes, where the intermediate carbocation formed after radical addition is trapped by a nitrile solvent in a Ritter-type reaction. bris.ac.uk

The substrate scope for Meerwein arylation is broad, encompassing a range of electron-poor alkenes like acrylates, acrylonitrile, and styrenes. wikipedia.org The reaction with this compound salt provides access to products that are valuable intermediates in organic synthesis. nih.gov For example, the reaction with aryl(alkyl)idenemalononitriles yields 2-(aryl(alkyl)/arylmethylene)malononitrile derivatives, which can be further transformed into high-value asymmetric ketones. nih.gov

| Alkene Substrate | Aryldiazonium Salt | Catalyst/Conditions | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Acrylic acid | Generic ArN2X | Cu(I)Br, HBr | Classic Meerwein | α-Bromocarboxylic acid | wikipedia.org |

| Styrene | 4-Nitrobenzenediazonium tetrafluoroborate | [Ru(bpy)3]Cl2, visible light, CH3CN | Photoredox Amino-arylation | β-Arylated amide | bris.ac.uk |

| N-Vinylacetamide | 4-Methoxybenzenediazonium tetrafluoroborate | [Ru(bpy)3]Cl2, visible light, CH3CN | Photoredox Amino-arylation | β-Arylated amide | bris.ac.uk |

| Benzylidenemalononitrile | Generic ArN2BF4 | Metal-free, mild conditions | Substitution-arylation | 2-(Diarylmethylene)malononitrile | nih.gov |

Other Significant Transformations

Hydrolytic Conversion to Phenolic Analogues

The conversion of aryl diazonium salts to phenols via hydrolysis is a fundamental and widely used transformation in organic synthesis. researchgate.netchemistrysteps.com When this compound is heated in an aqueous acidic solution, it undergoes dediazoniation, where the diazonium group is replaced by a hydroxyl group, yielding 3-(trifluoromethyl)phenol (B45071). arkat-usa.orggoogle.comnih.gov The reaction proceeds through the loss of dinitrogen gas (N2), a thermodynamically highly favorable process, to form a highly reactive aryl cation intermediate, which is then trapped by water. arkat-usa.orgresearchgate.net

While straightforward, the reaction can be plagued by the formation of side products, particularly tar-like materials, which can lower the yield. google.com To mitigate this, specific process improvements have been developed. One effective method involves adding the diazonium salt solution dropwise to a heated aqueous solution while simultaneously removing the product phenol (B47542) via steam distillation. google.com This technique keeps the concentration of the diazonium salt low in the reaction mixture and removes the phenol product as it is formed, preventing it from participating in side reactions, such as coupling with unreacted diazonium salt to form azo compounds. google.com The addition of urea (B33335) to the reaction mixture can also be beneficial, as it acts as a scavenger for any excess nitrous acid, which could lead to undesired side reactions. google.com These process optimizations have been shown to significantly increase the yield of 3-(trifluoromethyl)phenol to over 90%. google.com

| Method | Key Reagents/Conditions | Advantage | Reported Yield | Reference |

|---|---|---|---|---|

| Standard Hydrolysis | Aqueous acid, heat | Simple procedure | Variable, often moderate | chemistrysteps.com |

| Improved Steam Distillation | Dropwise addition of diazonium salt, steam distillation (98-102°C), presence of urea | Minimizes side reactions (tar formation, azo coupling) | >90% | google.com |

Reductive Elimination to Aryl Hydrides

The diazonium group of this compound can be removed and replaced with a hydrogen atom in a process known as reductive elimination or hydrodediazoniation. chemistrysteps.com This reaction is synthetically useful for removing an amino group from an aromatic ring after it has served its purpose, for example, as a directing group in electrophilic aromatic substitution. The product of this reaction is 1-(trifluoromethyl)benzene.

Several reducing agents can effect this transformation. A classic and reliable reagent is hypophosphorous acid (H3PO2), which is often used in aqueous solution. chemistrysteps.comgoogle.com The mechanism is believed to involve a free-radical chain process. chemistrysteps.com Other reducing agents include alcohols, such as ethanol (B145695) or 2-propanol, which can act as hydrogen donors, particularly in the presence of a copper catalyst. google.com

More recently, mild organic electron donors have been employed for the reduction of arenediazonium salts. For example, tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has been shown to reduce diazonium salts to aryl radicals via a single electron transfer (SET) pathway. beilstein-journals.org These aryl radicals can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the corresponding aryl hydride. beilstein-journals.orgrsc.org This method is attractive due to its mild conditions and the ease of removing the oxidized by-products. beilstein-journals.org

| Reducing Agent | Typical Conditions | Proposed Mechanism | Reference |

|---|---|---|---|

| Hypophosphorous Acid (H3PO2) | Aqueous solution | Free-radical chain | chemistrysteps.comgoogle.com |

| Alcohols (e.g., Ethanol, 2-Propanol) | Acidic medium, sometimes with Cu catalyst | Radical mechanism | google.com |

| Tetrakis(dimethylamino)ethylene (TDAE) | Organic solvent (e.g., DMSO) | Single Electron Transfer (SET) | beilstein-journals.org |

| Triphenylphosphine / Trialkyl phosphites | Alcoholic solvents | Radical pathway | rsc.org |

Cycloaddition Reactions (e.g., for Nitrogen Heterocycles, Cyclopropanes)

Aryl diazonium salts, including this compound, are valuable partners in cycloaddition reactions for the synthesis of heterocyclic compounds. researchgate.netmdpi.com They can function as dielectrophiles or as precursors to 1,3-dipoles, participating in reactions like [3+2] cycloadditions to form five-membered nitrogen-containing heterocycles. researchgate.netdntb.gov.uauchicago.edu These heterocycles are prevalent core structures in pharmaceuticals and functional materials. researchgate.netorganic-chemistry.orgnih.gov

A significant application is in the synthesis of 1,2,4-triazoles. In a copper-catalyzed three-component reaction, this compound can react with a nitrile and a diazo reagent (acting as a nitrile ylide precursor) in a formal [3+2] cycloaddition. researchgate.netacs.orgresearchgate.net This approach provides rapid, one-pot access to fully substituted N1-aryl-1,2,4-triazoles under mild conditions. researchgate.netacs.org The mechanism involves the copper catalyst reacting with the diazo compound to form a copper carbene, which then generates a nitrile ylide. This ylide undergoes a [3+2] cycloaddition with the diazonium salt to form the triazole ring. researchgate.net

Similarly, diazonium salts can react with other 1,3-dipoles or their precursors. For instance, reaction with nitrileimines provides a route to 1H-pyrazoles. rsc.org They can also react with isocyanides in a catalyst-dependent manner to regioselectively synthesize 1,3- and 1,5-disubstituted 1,2,4-triazoles. dntb.gov.ua The synthesis of tetrazoles has also been achieved through silver-catalyzed [3+2] cycloaddition between aryl diazonium salts and reagents like the Seyferth-Gilbert reagent. researchgate.net These cycloaddition strategies highlight the versatility of this compound as a building block for generating diverse and medicinally relevant nitrogen heterocycles. researchgate.netnih.gov

| Reaction Partner(s) | Catalyst | Reaction Type | Heterocyclic Product | Reference |

|---|---|---|---|---|

| Nitrile Ylides (from diazoacetates + nitriles) | Copper | [3+2] Cycloaddition | 1,2,4-Triazoles | researchgate.netacs.org |

| Isocyanides | Various (catalyst-dependent) | [3+2] Cycloaddition | 1,2,4-Triazoles (regioisomers) | dntb.gov.ua |

| Seyferth-Gilbert reagent | Silver | [3+2] Cycloaddition | Phosphonylated Tetrazoles | researchgate.net |

| Ketene N,S-acetals | Copper(II) | Annulation | 1,2,3-Triazoles or 1,2,4-Triazines | researchgate.net |

| Methylene active nitriles + Hydrazonoyl halides | Base | [3+2] Cycloaddition (via Nitrileimine) | 1H-Pyrazoles | rsc.org |

Carbene and Metallocarbene Insertion Reactions

While aryl diazonium salts are primarily known for reactions involving the diazonium cation or derived aryl radicals, the broader class of diazo compounds are famous precursors for generating carbenes and metallocarbenes. researchgate.netlibretexts.org These highly reactive intermediates are capable of remarkable transformations, including cyclopropanation and C-H insertion reactions. libretexts.orgnih.gov The generation of a carbene from a diazo compound typically involves thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition with the extrusion of N2. researchgate.netlibretexts.org

In the context of this compound, its direct conversion to a 3-(trifluoromethyl)phenylcarbene is not a typical reaction pathway. Instead, related diazo compounds, such as diazomethane (B1218177) derivatives bearing the 3-(trifluoromethyl)phenyl group, would be the direct precursors. However, the reactivity patterns of carbenes are relevant to the broader chemistry of diazo functionality.

Transition-metal-catalyzed C-H insertion is a powerful tool for forming C-C bonds and synthesizing heterocycles. nih.govnih.gov A metal catalyst, such as one based on rhodium or copper, reacts with a diazo compound to form a metal carbene (or carbenoid) intermediate. researchgate.netsnnu.edu.cn This electrophilic species can then undergo an intramolecular insertion into a C-H bond, a process that is particularly efficient for forming five- and six-membered rings. nih.govnih.gov For example, intramolecular C-H insertion into N-arylacetamides is a key strategy for synthesizing indolin-2-ones. nih.gov The chemoselectivity of these insertion reactions is often influenced by the electronic properties of the aryl group. nih.gov While direct examples involving the generation of a carbene from this compound itself are not standard, the principles of metallocarbene chemistry offer a conceptual framework for potential, albeit unconventional, transformations.

| Carbene Precursor | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Diazo amides | Rh(II), Cu(I) | Intramolecular C-H Insertion | Lactams (e.g., β-lactams, γ-lactams) | nih.gov |

| 2-Diazo-N-phenylacetamides | Cu(acac)2 | Aromatic 1,5-C-H Insertion | Indolin-2-ones | nih.gov |

| Diazoalkanes | Rh(II), Cu(I) | Cyclopropanation of Alkenes | Cyclopropanes | libretexts.org |

| Diazoesters | Rh(II) | B-H Bond Insertion | α-Boryl esters | snnu.edu.cn |

Photochemical Transformations

The photochemical behavior of aryldiazonium salts, including this compound, is characterized by the light-induced cleavage of the C-N bond, leading to the formation of highly reactive intermediates. These transformations can be initiated either by direct photolysis or through photosensitized reactions, with the latter often employing visible light and a photocatalyst. The presence of the electron-withdrawing trifluoromethyl group at the meta position influences the electronic properties of the diazonium salt and the resulting intermediates, thereby affecting the reaction pathways and product distributions.

Recent advancements have focused on the reductive activation of diazonium salts through photoredox catalysis to generate aryl radicals. nih.gov This approach offers a mild and efficient alternative to traditional methods for creating C-C and C-heteroatom bonds.

Upon absorption of light, this compound can undergo heterolytic or homolytic cleavage of the C-N bond.

Heterolytic Cleavage: Direct photolysis can lead to the formation of a highly unstable 3-(trifluoromethyl)phenyl cation and a molecule of nitrogen gas. This cationic intermediate is extremely reactive and will readily react with any available nucleophile in the reaction medium.

Homolytic Cleavage (Radical Pathway): A more common and synthetically useful pathway, especially in the presence of a photosensitizer, is the homolytic cleavage to generate the 3-(trifluoromethyl)phenyl radical. nih.gov In a typical photoredox cycle, a photocatalyst, such as [Ru(bpy)₃]²⁺, is excited by visible light. The excited state of the photocatalyst then transfers a single electron to the diazonium salt, leading to its reduction and subsequent fragmentation into the aryl radical and dinitrogen. nih.gov This process is highly efficient for diazonium salts bearing electron-withdrawing groups. rsc.org

The generated 3-(trifluoromethyl)phenyl radical is a versatile intermediate that can participate in a variety of subsequent reactions, including addition to unsaturated bonds, hydrogen atom abstraction, and coupling reactions. nih.gov

Research in the area of photocatalysis has demonstrated the synthetic utility of aryl diazonium salts with electron-withdrawing substituents. For instance, a photocatalytic method for the conversion of aryl diazonium salts to aryl sulfonyl fluorides has been developed, showcasing the robustness of the method with a range of functionalized diazonium salts, including those with trifluoromethyl groups. nih.gov

In a representative study, the photocatalytic sulfonyl fluorination of an aryldiazonium salt bearing a trifluoromethyl group was achieved using [Ru(bpy)₃]Cl₂·6H₂O as the photocatalyst, DABSO as the SO₂ source, and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under visible light irradiation. nih.gov The reaction proceeds via the generation of an aryl radical, which then couples with the sulfur dioxide source. nih.gov

| Entry | Aryl Diazonium Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-(Trifluoromethyl)benzene-1-diazonium tetrafluoroborate | 4-(Trifluoromethyl)benzenesulfonyl fluoride | 26 |

Reaction conditions: Diazonium salt, [Ru(bpy)₃]Cl₂·6H₂O (photocatalyst), DABSO (SO₂ source), NFSI (fluorine source), MeCN (solvent), 467 nm light source, 23 °C, 21 h. nih.gov

While the above example specifies the para-isomer, the reactivity is indicative of the general behavior of trifluoromethyl-substituted benzenediazonium salts in such photocatalytic systems. The electron-withdrawing nature of the CF₃ group facilitates the initial electron transfer to the diazonium salt, promoting the formation of the aryl radical. nih.gov

Further studies have explored the visible-light-induced, catalyst-free arylation of tyrosine residues in peptides using 3,4,5-trifluorophenyldiazonium salts. nih.gov This highlights the intrinsic photoreactivity of fluorinated aryldiazonium salts, which can form charge-transfer complexes that are key to the initiation and formation of aryl radicals upon irradiation. nih.gov

Iv. Advanced Synthetic Applications of 3 Trifluoromethyl Benzene 1 Diazonium Derivatives

Construction of Trifluoromethylated Aromatic and Heteroaromatic Systems

The conversion of 3-(trifluoromethyl)benzene-1-diazonium salts into various trifluoromethylated aromatic systems is a cornerstone of their application. This is primarily achieved through reactions that replace the diazonium group with other functionalities, most notably through Sandmeyer and Meerwein-type reactions.

The Sandmeyer reaction provides a reliable method for introducing halides (Cl, Br), cyano groups (CN), and other functionalities onto the aromatic ring. wikipedia.org This transformation is typically mediated by copper(I) salts. wikipedia.org A significant advancement is the "Sandmeyer-type" trifluoromethylation, which allows for the direct conversion of an aromatic amino group, via its diazonium salt, into a trifluoromethyl group. wikipedia.orgresearchgate.net This process involves the diazotization of an aromatic amine followed by treatment with a trifluoromethylating agent, often in the presence of a copper catalyst. organic-chemistry.orgresearchgate.net For example, arenediazonium salts react with trifluoromethylcopper(I) complexes, generated in situ from reagents like Me₃Si-CF₃ (Ruppert-Prakash reagent) and a copper source (e.g., CuSCN), to yield the corresponding benzotrifluorides. researchgate.netrsc.org This method is valued for its operational simplicity and the use of inexpensive reagents. organic-chemistry.orgrsc.org

The Meerwein arylation utilizes the aryl radical generated from the diazonium salt to form new carbon-carbon bonds. wikipedia.org In this reaction, the 3-(trifluoromethyl)phenyl radical adds to an electron-poor alkene, a process typically catalyzed by a metal salt, such as copper(II) chloride. wikipedia.orgnih.gov This is followed by the elimination of HX to yield an arylated vinyl product. wikipedia.org Recent developments have introduced metal-free and photocatalytic versions of the Meerwein arylation, which proceed under mild conditions with high yields and broad substrate scope, tolerating various functional groups. nih.govnih.govresearchgate.net These advancements significantly improve upon the classic protocol, which often suffered from low yields and the need for high catalyst loadings. nih.gov

The versatility of these reactions allows for the synthesis of a wide range of trifluoromethylated aromatic and heteroaromatic compounds, which are important scaffolds in pharmaceuticals and agrochemicals. nih.gov

Table 1: Examples of Sandmeyer-type Reactions with Aryl Diazonium Salts

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| Arenediazonium salt | CuCl | Aryl chloride | Chlorination | wikipedia.org |

| Arenediazonium salt | CuBr | Aryl bromide | Bromination | wikipedia.org |

| Arenediazonium salt | CuCN | Aryl cyanide | Cyanation | wikipedia.org |

| Arenediazonium salt | TMSCF₃, CuSCN | Aryl trifluoride | Trifluoromethylation | organic-chemistry.orgresearchgate.net |

| 4-Methoxybenzenediazonium tetrafluoroborate (B81430) | NaSCN, TMSCF₃, CuSCN | 4-Methoxy(trifluoromethylthio)benzene | Trifluoromethylthiolation | rsc.org |

Synthesis of Complex Polyfunctionalized Molecules

The reactivity of this compound derivatives is not limited to simple substitutions; it is a powerful tool for constructing complex molecules bearing multiple functional groups. The radical-mediated nature of many diazonium salt reactions allows them to proceed under conditions that are often compatible with a wide range of sensitive functionalities. nih.gov

A key advantage is the ability to perform these transformations as "late-stage" functionalizations. This means the trifluoromethylphenyl group can be introduced at a late step in a synthetic sequence, preserving already installed complex and sensitive functional groups. researchgate.net The trifluoromethylation of arenediazonium salts using fluoroform-derived CuCF₃ has been shown to tolerate esters, ketones, ethers, nitriles, and even halo-substituents. organic-chemistry.orgnih.gov This orthogonality to other common transformations, like palladium-catalyzed cross-couplings, makes it a highly valuable synthetic strategy. organic-chemistry.org

For instance, a protocol for trifluoromethylation with CuCF₃ in aqueous media has been developed, demonstrating the reaction's applicability to the synthesis of complex, polyfunctionalized molecules while being governed by a radical mechanism. nih.gov Similarly, the photocatalytic Meerwein arylation has been shown to be effective with a variety of functionalized aryl diazonium salts and unsaturated compounds, including enones, alkenes, and alkynes. nih.gov This allows for the creation of intricate molecular frameworks containing the 3-(trifluoromethyl)phenyl unit.

Applications in Radiochemistry: Isotopic Labeling (e.g., [¹¹C]-Trifluoromethylation)

Positron Emission Tomography (PET) is a crucial non-invasive molecular imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C, t½ = 20.4 min). The trifluoromethyl group is a common motif in pharmaceuticals, making the development of methods for ¹¹C-trifluoromethylation a significant area of research. nih.gov

Aryl diazonium salts, generated in situ from primary aromatic amines, have emerged as key precursors for rapid ¹¹C-trifluoromethylation. acs.org The process involves a Sandmeyer-type reaction where the diazonium salt reacts with [¹¹C]CuCF₃. acs.org This reagent is prepared from [¹¹C]fluoroform, which can be produced from cyclotron-generated [¹¹C]CO₂. The reaction is remarkably fast (often complete within 2 minutes) and proceeds under mild conditions, which is essential when working with the short-lived ¹¹C isotope. acs.org

This method has been successfully applied to a range of meta- and para-substituted primary aromatic amines, affording the desired [¹¹C]trifluoromethylarenes in moderate to high radiochemical yields (32–84%). acs.org The reaction tolerates various functional groups, including halogens, methoxy, nitro, and carboxyl groups. acs.org The development of this rapid labeling technique provides a valuable pathway for the synthesis of novel ¹¹C-labeled PET radiotracers, facilitating drug discovery and biomedical research. nih.govacs.org

Table 2: Radiochemical Yields for [¹¹C]-Trifluoromethylation of Various Aryl Amines via Diazonium Intermediates

| Precursor (Substituted Aniline) | Decay-Corrected Radiochemical Yield (%) | Reference |

| 3-Bromoaniline | 70 | acs.org |

| 3-Chloroaniline | 71 | acs.org |

| 3-Fluoroaniline | 84 | acs.org |

| 3-Iodoaniline | 63 | acs.org |

| 3-Methoxyaniline | 79 | acs.org |

| 3-Aminobenzonitrile | 32 | acs.org |

| 3-Trifluoromethylaniline | 68 | acs.org |

Yields are for the conversion of the primary aromatic amine to the corresponding [¹¹C]trifluoromethylarene via in situ diazonium salt formation and reaction with [¹¹C]CuCF₃.

Development of Novel Fluorinated Building Blocks

The introduction of fluorine-containing groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of organic molecules. beilstein-journals.orgbeilstein-journals.org Consequently, the synthesis of novel fluorinated building blocks is of paramount importance in medicinal and agrochemical research. nih.govbeilstein-journals.org this compound and related compounds are instrumental in creating such synthons.

Through the versatile reactions described previously (e.g., Sandmeyer, Meerwein), the 3-(trifluoromethyl)phenyl group can be coupled to other reactive moieties, creating bifunctional molecules that can be used in further synthetic elaborations. For example, a Meerwein arylation reaction between this compound salt and an alkene like acrylic acid can produce an α-bromo carboxylic acid bearing the trifluoromethylphenyl group. wikipedia.org This product is a valuable building block, containing multiple functional handles for subsequent reactions.

Furthermore, the chemistry of trifluoromethylated hydrazones and acylhydrazones, which can be derived from trifluoromethylated precursors, has been explored for the synthesis of nitrogen-containing heterocyclic building blocks like pyrazoles and 1,3,4-thiadiazoles. beilstein-journals.org While not a direct reaction of the diazonium salt itself, the initial synthesis of the core trifluoromethylated aromatic structure often relies on diazonium chemistry, highlighting its foundational role in accessing these more complex fluorinated building blocks. The resulting synthons are crucial for constructing a diverse array of organofluorine compounds for drug discovery. beilstein-journals.orgnih.govacs.org

Surface Grafting and Material Science Applications

Aryl diazonium salts are highly effective agents for modifying the surfaces of various materials, including metals, carbon, polymers, and semiconductors. researchgate.netresearchgate.netspringerprofessional.de The process, known as surface grafting, involves the reduction of the diazonium salt at the material's surface. This can be initiated electrochemically, chemically (using reducing agents), or spontaneously on reducing surfaces like iron or copper. nih.gov The reduction generates a highly reactive aryl radical which then forms a strong, covalent bond with the surface. springerprofessional.de

Using this compound allows for the covalent attachment of trifluoromethylphenyl layers onto a surface. nih.gov These layers can dramatically alter the surface properties of the material. For example, the presence of lipophilic trifluoromethyl groups can significantly increase the water contact angle of a surface, rendering it more hydrophobic. researchgate.net This has applications in creating water-repellent coatings.

This surface modification technique is robust and versatile, allowing for the creation of high-performance materials with tailored chemical and physical properties. researchgate.netresearchgate.net The strong aryl-surface covalent bonding ensures the long-term stability of the grafted layer. researchgate.net Applications of this technology are widespread, finding use in the development of biosensors, specialized polymer coatings, and in the fields of electrochemistry and nanotechnology. researchgate.netspringerprofessional.denih.gov

V. Theoretical and Computational Elucidations

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 3-(trifluoromethyl)benzene-1-diazonium. The presence of two powerfully electron-influencing groups—the diazonium group (-N₂⁺) and the trifluoromethyl group (-CF₃)—creates a unique electronic environment on the aromatic ring.

The diazonium group is one of the strongest electron-withdrawing groups, acting through both resonance and inductive effects. It strongly deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming nucleophiles. The trifluoromethyl group is also a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) due to the high electronegativity of fluorine atoms. nih.gov Its position in the meta position relative to the diazonium group means their electron-withdrawing effects are additive, making the aromatic ring exceptionally electron-deficient.

Frontier Molecular Orbital (FMO) theory is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. schrodinger.com For the this compound cation, the LUMO is expected to be low in energy, signifying its high electrophilicity. The HOMO-LUMO energy gap (ΔE) is a predictor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.com

Calculations on related substituted benzene derivatives show that electron-withdrawing substituents like -CF₃ lower both the HOMO and LUMO energy levels compared to unsubstituted benzene. nih.gov The introduction of the strongly electron-withdrawing diazonium group further lowers these energies significantly. This low LUMO energy makes the diazonium ion susceptible to attack by nucleophiles and facilitates electron transfer processes.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this cation, the MEP would show a large region of positive potential (typically colored blue) concentrated around the diazonium group and extending over the aromatic ring, highlighting the electrophilic nature of the compound. The most positive region would be centered on the terminal nitrogen atom of the diazonium group.

Table 1: Calculated Electronic Properties of Related Aromatic Compounds (Illustrative) Note: These are representative values for related compounds calculated at a common level of theory (e.g., B3LYP/6-31G) to illustrate electronic trends. Actual values for this compound would require specific calculation.*

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | 0.85 | 7.60 |

| Trifluoromethylbenzene | -7.21 | 0.23 | 7.44 |

| Benzenediazonium (B1195382) | -9.89 | -4.51 | 5.38 |

| This compound (Estimated) | < -10.0 | < -5.0 | ~5.0 |

Mechanistic Pathway Calculations and Transition State Analysis

Computational chemistry is essential for mapping the potential energy surfaces of reactions involving this compound, particularly its decomposition (dediazoniation). Dediazoniation can proceed through two primary mechanistic pathways: heterolytic and homolytic cleavage of the C-N bond.

Heterolytic Dediazoniation : This pathway involves the cleavage of the C-N bond to form a 3-(trifluoromethyl)phenyl cation and a molecule of nitrogen (N₂). This mechanism is typically favored in polar, non-nucleophilic solvents. Computational studies can model this process by locating the transition state (TS) for C-N bond cleavage. researchgate.net The activation energy for this step can be calculated, providing insight into the reaction rate. For this compound, the strong electron-withdrawing -CF₃ group is expected to significantly destabilize the resulting aryl cation. This would lead to a high-energy transition state and a high activation barrier, making the heterolytic pathway less favorable compared to diazonium salts with electron-donating substituents. nih.gov

Homolytic Dediazoniation : This pathway involves the transfer of an electron to the diazonium ion, followed by the loss of N₂ to generate a 3-(trifluoromethyl)phenyl radical. This mechanism is often initiated by reducing agents, light (photolysis), or heat. nih.gov Mechanistic calculations would focus on the initial electron transfer step to form a transient diazenyl radical ([Ar-N=N]•), followed by the very rapid, low-barrier fragmentation of this intermediate to the aryl radical and N₂. Transition state analysis for the N-N bond cleavage in the diazenyl radical would show a very low activation barrier, consistent with its extreme instability.

Computational methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactant (diazonium ion) with the products (aryl cation + N₂ or aryl radical + N₂). ijnc.ir The solvent's effect is often included in these calculations using continuum solvation models (like PCM or SMD) to provide a more accurate picture of the reaction energetics in solution. nih.gov

Investigations into Reactive Intermediates (e.g., Aryl Radicals, Carbocations)

The primary reactive intermediates generated from the dediazoniation of this compound are the 3-(trifluoromethyl)phenyl cation and the 3-(trifluoromethyl)phenyl radical.

3-(Trifluoromethyl)phenyl Cation (Ar⁺) : The phenyl cation is a notoriously unstable and highly reactive intermediate. nih.gov Its structure is characterized by an sp²-hybridized carbon atom with a vacant sp² orbital within the plane of the ring. Computational studies can optimize the geometry of this cation and analyze its electronic structure. The presence of the electron-withdrawing -CF₃ group at the meta position would further destabilize the phenyl cation through a powerful inductive effect, withdrawing electron density from the already electron-deficient cationic center. This destabilization makes its formation via a heterolytic Sₙ1-type mechanism highly unfavorable under normal conditions. Ab initio and DFT calculations would confirm a large positive charge localized on the formerly diazonium-bound carbon and significant geometric distortions in the ring. rsc.org